

Spectroscopic Profile of Excisanin B: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Excisanin B	
Cat. No.:	B15591913	Get Quote

A comprehensive analysis of the spectroscopic data for **Excisanin B**, an ent-kaurane diterpenoid isolated from Isodon japonicus, is presented for researchers and professionals in drug development. This guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data critical for its identification and characterization, alongside the experimental protocols for data acquisition.

Excisanin B has been identified as a constituent of Isodon japonicus, a plant species known for producing a variety of bioactive diterpenoids. The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, primarily relying on ¹H NMR, ¹³C NMR, and mass spectrometry.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been instrumental in determining the molecular formula of **Excisanin B**.

lon	Observed m/z	Molecular Formula
[M+H]+	393.2277	C22H33O6
[M+Na]+	415.2096	C22H32O6Na



Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Excisanin B** has been meticulously mapped out using one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR chemical shifts, recorded in CDCl₃, are summarized below.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1β	1.83	m	_
1α	1.25	m	_
2β	1.65	m	_
2α	1.50	m	_
3β	1.45	m	_
3α	1.10	m	_
5α	1.75	d	11.0
6β	2.15	m	_
6α	1.95	m	
7β	4.15	d	6.0
9α	2.20	d	11.0
11β	1.80	m	
11α	1.55	m	_
12β	5.05	t	8.0
13β	2.85	S	
14α	4.65	S	
17a	5.10	s	-
17b	4.90	s	-
18	0.95	s	-
19	0.85	s	-
20	1.05	s	-
OAc	2.10	S	-



¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position Position	δC (ppm)
1	38.5
2	18.5
3	42.0
4	33.5
5	55.0
6	27.5
7	78.0
8	58.0
9	60.5
10	40.0
11	21.0
12	75.5
13	48.0
14	83.0
15	205.0
16	155.0
17	108.0
18	33.0
19	22.0
20	18.0
OAc (C=O)	170.5
OAc (CH ₃)	21.5



Experimental Protocols

The spectroscopic data for **Excisanin B** was acquired using standard laboratory procedures for the isolation and characterization of natural products.

Extraction and Isolation

The aerial parts of Isodon japonicus were collected, dried, and powdered. The powdered plant material was then extracted with methanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Excisanin B**.

Spectroscopic Analysis

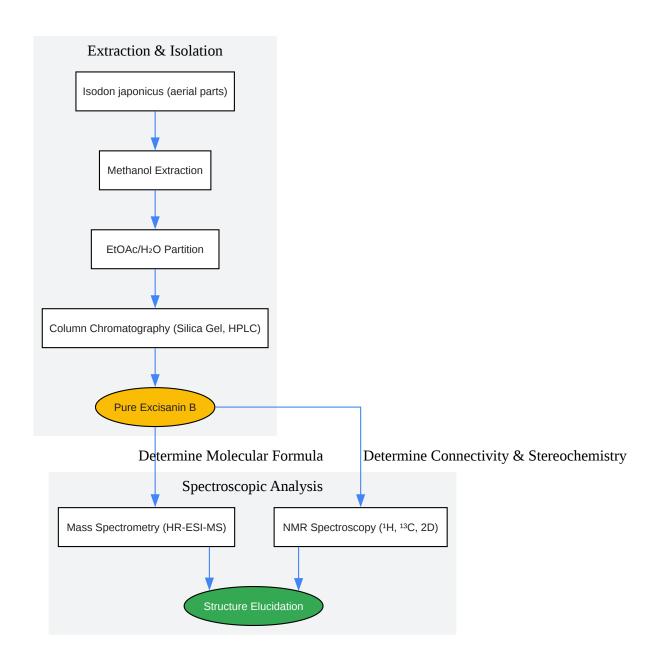
NMR Spectroscopy: 1 H and 13 C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (5 H 7.26 and 5 C 77.16).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si HDMS spectrometer to determine the accurate mass and molecular formula of the compound.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing **Excisanin B** follows a logical progression from initial detection to final structure confirmation.





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Figure 1. Workflow for the isolation and structural elucidation of Excisanin B.







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